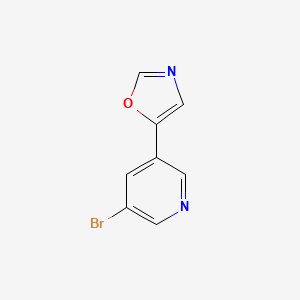

5-(5-Bromopyridin-3-YL)oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(5-bromopyridin-3-yl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-1-6(2-10-3-7)8-4-11-5-12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGMFLJMMTYKKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201306489 | |

| Record name | 3-Bromo-5-(5-oxazolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256819-32-5 | |

| Record name | 3-Bromo-5-(5-oxazolyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256819-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-(5-oxazolyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(5-Bromopyridin-3-YL)oxazole: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(5-Bromopyridin-3-YL)oxazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing upon established principles of organic chemistry and spectroscopic analysis, this document delves into the molecule's chemical properties and provides a detailed methodology for its structural elucidation. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic entities.

Introduction: The Significance of the Pyridyl-Oxazole Scaffold

Heterocyclic compounds, molecules containing cyclic structures with at least one atom other than carbon within the ring, are foundational to the development of a vast array of pharmaceuticals and functional materials. The pyridyl-oxazole scaffold, which combines the structural features of both pyridine and oxazole rings, represents a privileged motif in medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and provides a site for potential metabolic transformations, while the oxazole ring offers a stable, aromatic core that can be readily functionalized. The presence of a bromine atom on the pyridine ring of this compound introduces a valuable synthetic handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs.

Core Chemical Properties

While extensive experimental data for this compound is not widely available in public literature, its fundamental chemical properties can be reliably predicted or are available from commercial suppliers. These properties are essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source |

| Chemical Formula | C₈H₅BrN₂O | [1][2] |

| Molecular Weight | 225.04 g/mol | [1][2] |

| CAS Number | 1256819-32-5 | [1][2] |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General knowledge of heterocyclic compounds |

| Purity | Commercially available up to 97% | [2] |

Synthesis Strategies: A Conceptual Overview

The synthesis of pyridyl-oxazole derivatives can be achieved through various established synthetic routes. One of the most common and versatile methods is the Van Leusen oxazole synthesis.[1] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) to form the oxazole ring. For the synthesis of this compound, a plausible synthetic pathway would involve the use of 5-bromonicotinaldehyde as the starting material.

Experimental Workflow: Conceptual Van Leusen Synthesis

Caption: Conceptual workflow for the Van Leusen synthesis of this compound.

Structure Elucidation: A Multi-Technique Approach

The unambiguous determination of the structure of this compound relies on a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

4.1.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is expected to show distinct signals for the aromatic protons.

-

Oxazole Protons: The oxazole ring has two protons. The proton at the C2 position will likely appear as a singlet in the downfield region (δ 8.0-8.5 ppm) due to the deshielding effect of the adjacent oxygen and nitrogen atoms. The proton at the C4 position is also expected to be a singlet, typically appearing slightly more upfield (δ 7.5-8.0 ppm).

-

Pyridine Protons: The brominated pyridine ring has three protons. Due to the substitution pattern, they will appear as distinct signals, likely multiplets or broad singlets, in the aromatic region (δ 7.5-9.0 ppm). The exact chemical shifts and coupling patterns will depend on the electronic effects of the bromo and oxazolyl substituents.

4.1.2. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by showing signals for all eight carbon atoms in the molecule.

-

Oxazole Carbons: The carbon atoms of the oxazole ring are expected to resonate in the range of δ 120-160 ppm. The C2 carbon, being between two heteroatoms, will be the most downfield.

-

Pyridine Carbons: The carbons of the pyridine ring will also appear in the aromatic region (δ 120-150 ppm). The carbon atom attached to the bromine (C5 of pyridine) will have its chemical shift influenced by the halogen's electronic effects.

Experimental Protocol: Acquiring and Interpreting NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz). Standard acquisition parameters should be used.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule. 2D NMR experiments, such as COSY and HSQC, can be employed for unambiguous assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

4.2.1. Expected Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for oxazoles can involve the loss of CO, HCN, or cleavage of the bond between the two rings.[3]

Logical Framework for Spectroscopic Analysis

Caption: A multi-technique approach to the structural elucidation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic C-H and C=C/C=N stretching vibrations.

-

Aromatic C-H stretch: Typically observed above 3000 cm⁻¹.

-

C=C and C=N stretching: A series of bands in the 1600-1400 cm⁻¹ region, characteristic of the pyridine and oxazole rings.

-

C-O-C stretching: A strong band in the 1250-1050 cm⁻¹ region, indicative of the ether-like linkage within the oxazole ring.

-

C-Br stretch: A weaker band in the lower frequency region (typically below 800 cm⁻¹).

Conclusion and Future Outlook

This compound is a valuable heterocyclic building block with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of its key chemical properties and a detailed, predictive framework for its structural elucidation using modern spectroscopic techniques. The synthetic versatility offered by the bromine substituent allows for the generation of diverse libraries of compounds for biological screening. Further research into the synthesis of new derivatives and the exploration of their pharmacological activities is a promising avenue for future investigations. As new data becomes available, a more detailed experimental profile of this compound will undoubtedly emerge, further solidifying its role in the advancement of chemical and pharmaceutical sciences.

References

- Van Leusen, D., van Leusen, A. M., & Siderius, H. (1972). A new and simple synthesis of oxazoles from tosylmethyl isocyanide and carbonyl compounds. Tetrahedron Letters, 13(23), 2371-2373.

- Crow, W. D., & Occolowitz, J. L. (1968). The mass spectrometry of oxazoles and isoxazoles. Australian Journal of Chemistry, 21(7), 1741-1750.

-

CP Lab Safety. (n.d.). This compound, 97% Purity, C8H5BrN2O, 1 gram. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5-(5-Bromopyridin-3-yl)oxazole

This guide provides a comprehensive overview of the synthetic pathway for 5-(5-Bromopyridin-3-yl)oxazole, a heterocyclic compound of interest to researchers and professionals in drug development. The document details the primary synthetic route, starting materials, reaction mechanisms, and experimental protocols, ensuring scientific integrity and providing actionable insights for laboratory application.

Introduction and Strategic Overview

This compound is a disubstituted heteroaromatic compound featuring both a pyridine and an oxazole ring. Such scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The synthesis of this target molecule is most effectively achieved through a convergent strategy, primarily employing the Van Leusen oxazole synthesis. This well-established reaction provides a reliable method for the formation of the 5-substituted oxazole ring.

The overall synthetic strategy involves two key stages:

-

Synthesis of the Aldehyde Precursor: Preparation of 5-bromopyridine-3-carbaldehyde.

-

Oxazole Ring Formation: The Van Leusen reaction between 5-bromopyridine-3-carbaldehyde and tosylmethyl isocyanide (TosMIC).

This guide will elaborate on each of these stages, providing both the theoretical underpinnings and practical experimental details.

Synthesis of the Key Precursor: 5-Bromopyridine-3-carbaldehyde

The critical starting material for the synthesis of the target oxazole is 5-bromopyridine-3-carbaldehyde. A robust method for its preparation involves a Grignard reaction with 3,5-dibromopyridine, followed by formylation using N,N-dimethylformamide (DMF).

Mechanistic Rationale

The synthesis commences with the chemoselective formation of a Grignard reagent at one of the bromine-substituted positions of 3,5-dibromopyridine. The choice of Grignard reagent and reaction conditions is crucial to favor mono-addition. The resulting pyridylmagnesium halide is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of DMF. The subsequent acidic workup hydrolyzes the intermediate to yield the desired aldehyde. The use of a Grignard reaction is a classic and effective method for carbon-carbon bond formation and functionalization of aromatic halides.[1]

Experimental Protocol: Synthesis of 5-Bromopyridine-3-carbaldehyde

-

Materials:

-

3,5-Dibromopyridine

-

Magnesium turnings

-

Isopropylmagnesium chloride (or other suitable Grignard reagent)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (for workup)

-

Ethyl acetate

-

Petroleum ether

-

-

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

-

Add a solution of 3,5-dibromopyridine in anhydrous THF to the magnesium turnings. To initiate the reaction, a small amount of a Grignard reagent such as isopropylmagnesium chloride can be added.

-

Once the Grignard formation is initiated (indicated by a gentle reflux and disappearance of the magnesium), the remaining 3,5-dibromopyridine solution is added dropwise, maintaining a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

The reaction mixture is then cooled in an ice bath, and a solution of anhydrous DMF in THF is added dropwise, keeping the temperature below 10 °C.

-

After the addition of DMF, the reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of aqueous hydrochloric acid.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography or recrystallization from a mixture of petroleum ether and ethyl acetate to yield 5-bromopyridine-3-carbaldehyde.

-

Core Synthesis: The Van Leusen Oxazole Synthesis

The cornerstone of this synthetic pathway is the Van Leusen oxazole synthesis, a powerful and versatile method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2][3]

Mechanistic Insights

The Van Leusen reaction proceeds through a well-defined mechanism:[2][3]

-

Deprotonation of TosMIC: A base, typically potassium carbonate, deprotonates the acidic α-carbon of TosMIC to form a nucleophilic carbanion.

-

Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of 5-bromopyridine-3-carbaldehyde.

-

Intramolecular Cyclization: The resulting alkoxide undergoes a 5-endo-dig cyclization to form an oxazoline intermediate.

-

Elimination: The base facilitates the elimination of the tosyl group (p-toluenesulfinic acid), leading to the formation of the aromatic oxazole ring.

The unique reactivity of TosMIC, which possesses an acidic proton, a good leaving group (tosyl), and an isocyanide group, drives this efficient transformation.[4]

Diagram of the Van Leusen Oxazole Synthesis Mechanism:

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

5-Bromopyridine-3-carbaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Ethyl acetate

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromopyridine-3-carbaldehyde (1.0 eq) and tosylmethyl isocyanide (1.1 eq) in methanol.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

To the residue, add water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound.

-

Data Summary and Characterization

The following tables summarize the key reactants and expected characterization data for the final product.

Table 1: Key Reactants and Reagents

| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) |

| 3,5-Dibromopyridine | Starting Material | C₅H₃Br₂N | 236.89 |

| Magnesium | Grignard Reagent | Mg | 24.31 |

| N,N-Dimethylformamide (DMF) | Formylating Agent | C₃H₇NO | 73.09 |

| 5-Bromopyridine-3-carbaldehyde | Aldehyde Precursor | C₆H₄BrNO | 186.01 |

| Tosylmethyl isocyanide (TosMIC) | Oxazole Precursor | C₉H₉NO₂S | 195.24 |

| Potassium Carbonate | Base | K₂CO₃ | 138.21 |

| This compound | Final Product | C₈H₅BrN₂O | 225.04 |

Table 2: Characterization Data for this compound

| Property | Expected Value |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₈H₅BrN₂O |

| Molecular Weight | 225.04 g/mol |

| ¹H NMR | Peaks corresponding to the protons on the pyridine and oxazole rings are expected. |

| ¹³C NMR | Resonances for the carbon atoms of both heterocyclic rings are expected. |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight should be observed. |

Note: Specific NMR chemical shifts and coupling constants would need to be determined experimentally and compared with literature values for confirmation of the structure.

Conclusion

This technical guide outlines a reliable and well-precedented synthetic pathway for this compound. The two-stage process, involving a Grignard reaction to form the key aldehyde precursor followed by a Van Leusen oxazole synthesis, provides an efficient route to the target molecule. The detailed mechanistic explanations and experimental protocols offer a solid foundation for researchers to successfully synthesize this compound in a laboratory setting. Adherence to standard laboratory safety practices and techniques for anhydrous reactions is paramount for the successful execution of these procedures.

References

-

Maher, M. J., Hayes, C. O., Vaccaro, F. A., Flynn, C. B., Thedford, R. P., & Stephenson, C. J. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab to Predict Reactivity and Final Products. Journal of Chemical Education, 93(8), 1469–1474. [Link]

-

Van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977). Chemistry of Sulfonylmethyl Isocyanides. 12. A General and Facile Synthesis of Oxazoles from Aldehydes and Tosylmethyl Isocyanide. The Journal of Organic Chemistry, 42(7), 1153–1159. [Link]

-

Shafiee, A., & Ghassemzadeh, M. (2001). A New and Efficient Method for the Synthesis of 5-Substituted Oxazoles. Journal of Heterocyclic Chemistry, 38(3), 743-744. [Link]

-

BIOFOUNT. This compound. [Link]

-

Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

-

Sciforum. Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. [Link]

-

Wikipedia. Van Leusen reaction. [Link]

-

Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic NH groups with 3,4-dihydro-2H-pyran. [Link]

-

ResearchGate. The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. [Link]

-

University of Wisconsin–Madison. Experiment 21: Grignard Reaction of Chlorobromobenzene with DMF. [Link]

-

ResearchGate. Tosylmethylisocyanide (TosMIC) [3+2] cycloaddition reactions: A facile Van Leusen protocol for the synthesis of the new class of spirooxazolines, spiropyrrolines and Chromeno[3,4-c]pyrrols. [Link]

-

Varsal Chemical. TosMIC Whitepaper. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Van Leusen Reaction: Streamlining Nitrile and Heterocycle Synthesis with TosMIC. [Link]

-

ResearchGate. TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. [Link]

Sources

- 1. ERIC - EJ1110417 - Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab to Predict Reactivity and Final Products, Journal of Chemical Education, 2016-Aug [eric.ed.gov]

- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 4. varsal.com [varsal.com]

Spectroscopic Ccharacterization of 5-(5-Bromopyridin-3-yl)oxazole: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of innovation. Among these, molecules incorporating both pyridine and oxazole rings are of significant interest due to their prevalence in biologically active compounds and functional materials. 5-(5-Bromopyridin-3-yl)oxazole (CAS No: 1256819-32-5, Molecular Formula: C₈H₅BrN₂O, Molecular Weight: 225.04 g/mol ) is a noteworthy example, combining the electron-withdrawing nature of the bromopyridine moiety with the versatile chemical properties of the oxazole ring. Accurate structural elucidation and purity assessment are paramount for any application of this compound, necessitating a thorough spectroscopic analysis.

This technical guide provides an in-depth overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra for this specific molecule are not widely published, this guide will leverage established principles of spectroscopy and data from analogous structures to predict and interpret its spectral characteristics. This approach not only offers a robust framework for the analysis of this particular compound but also serves as a methodological template for the characterization of other novel heterocyclic systems.

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, dictates its unique spectroscopic fingerprint. The molecule consists of a pyridine ring substituted with a bromine atom at the 5-position and an oxazole ring at the 3-position. The oxazole ring is attached via its 5-position. This arrangement of aromatic and heteroaromatic rings, along with the presence of nitrogen, oxygen, and bromine atoms, gives rise to characteristic signals in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the chemical environment of each proton and carbon atom.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic compounds, while DMSO-d₆ can be used for less soluble samples.

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of aromatic protons (typically 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine and oxazole rings. The chemical shifts are influenced by the electronegativity of the heteroatoms and the anisotropic effects of the aromatic rings.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2' | ~ 8.8 - 9.0 | d | ~ 2.0 | Deshielded by adjacent nitrogen and bromine. |

| H-4' | ~ 8.2 - 8.4 | t | ~ 2.0 | Coupled to H-2' and H-6'. |

| H-6' | ~ 8.6 - 8.8 | d | ~ 2.0 | Deshielded by adjacent nitrogen. |

| H-2 | ~ 7.9 - 8.1 | s | - | Characteristic chemical shift for the C2-proton of an oxazole ring. |

| H-4 | ~ 7.3 - 7.5 | s | - | Characteristic chemical shift for the C4-proton of an oxazole ring. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Label | Predicted Chemical Shift (ppm) | Rationale |

| C-2' | ~ 150 - 152 | Attached to nitrogen. |

| C-3' | ~ 132 - 134 | Point of attachment to the oxazole ring. |

| C-4' | ~ 138 - 140 | Influenced by adjacent nitrogen and bromine. |

| C-5' | ~ 118 - 120 | Attached to bromine. |

| C-6' | ~ 147 - 149 | Attached to nitrogen. |

| C-2 | ~ 151 - 153 | O-C=N carbon of the oxazole ring. |

| C-4 | ~ 122 - 124 | C-H carbon of the oxazole ring. |

| C-5 | ~ 158 - 160 | Point of attachment to the pyridine ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin disk.

-

Instrumentation: Record the spectrum on a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the mid-IR range (typically 4000-400 cm⁻¹).

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=N, C=C, and C-O bonds within the aromatic and heteroaromatic rings.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretching | Aromatic C-H |

| 1600 - 1450 | C=C and C=N stretching | Pyridine and Oxazole rings |

| 1300 - 1000 | C-O stretching | Oxazole ring |

| 800 - 600 | C-Br stretching | Bromopyridine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural information.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, often leading to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique suitable for a wider range of compounds and typically results in a prominent molecular ion peak.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

Predicted Mass Spectrum

The mass spectrum will show the molecular ion peak and various fragment ions. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments (approximately equal intensity for M and M+2 peaks).

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Rationale |

| 225/227 | [M]⁺ | Molecular ion peak, showing the isotopic pattern of bromine. |

| 197/199 | [M - CO]⁺ | Loss of carbon monoxide from the oxazole ring. |

| 146 | [M - Br]⁺ | Loss of the bromine atom. |

| 118 | [M - Br - CO]⁺ | Subsequent loss of carbon monoxide after bromine loss. |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment. |

| 69 | [C₃H₃NO]⁺ | Oxazole ring fragment. |

Visualization of Spectroscopic Workflow and Structural Correlations

The following diagrams illustrate the general workflow for the spectroscopic analysis and the key structural features that give rise to the predicted spectral data.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Caption: Key structural features of this compound and their predicted spectroscopic correlations. (Note: The image in the DOT script is a placeholder and would need to be replaced with an actual chemical structure image for rendering).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have established a reliable set of expected data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. This guide is intended to be a valuable resource for researchers in the fields of medicinal chemistry and materials science, aiding in the synthesis, purification, and characterization of this and other related heterocyclic compounds. The self-validating nature of combining these orthogonal analytical techniques provides a high degree of confidence in the structural assignment.

References

-

At the time of writing, specific experimental data for this compound was not found in the searched public domain literature. The predicted data is based on established principles of organic spectroscopy and data from analogous compounds.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

An In-depth Technical Guide to the Solubility and Stability Evaluation of 5-(5-Bromopyridin-3-YL)oxazole

Prepared by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical framework for the characterization of 5-(5-Bromopyridin-3-YL)oxazole, a heterocyclic compound of interest in pharmaceutical research. The document outlines detailed, field-proven protocols for determining the aqueous and organic solubility profiles, as well as for assessing the intrinsic chemical stability under various stress conditions. The methodologies are grounded in established principles of physical chemistry and adhere to international regulatory standards, such as those set by the International Council for Harmonisation (ICH). The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to generate a robust and reliable data package for this promising molecule.

Introduction: The Critical Role of Early Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges. Among the earliest and most critical hurdles are the fundamental physicochemical properties of solubility and stability. These characteristics are not merely data points; they are profound determinants of a compound's developability, influencing everything from bioavailability and formulation design to shelf-life and patient safety.[1]

This compound, with its pyridine and oxazole moieties, presents a unique profile that warrants a thorough investigation.[2][3][4] The oxazole ring system is a prevalent scaffold in medicinal chemistry, known for a wide spectrum of biological activities.[5][6] However, the intrinsic properties of such heterocyclic compounds can be complex. Understanding the solubility and stability of this compound is therefore a non-negotiable first step in assessing its therapeutic potential.

This guide is structured to provide not just the "how" but also the "why" behind each experimental protocol. By understanding the causality of each step, the scientist can better interpret the results and make informed decisions in the drug development process.

Solubility Profiling: Beyond a Single Number

Solubility is a cornerstone of drug absorption and bioavailability.[7][8] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids. Poor aqueous solubility is a leading cause of failure for many promising NCEs. This section details the methodologies to comprehensively map the solubility profile of this compound.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium saturation point of a compound in a given solvent system and is the gold standard for solubility measurement.[9][10] The shake-flask method, though traditional, remains the most reliable technique.[9][10]

-

Preparation: Add an excess amount of this compound to a series of vials containing pharmaceutically relevant aqueous buffers (e.g., pH 1.2, pH 4.5, pH 6.8, and pH 7.4) and purified water.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully collect the supernatant, ensuring no solid material is transferred. Centrifugation or filtration can be used for this purpose, though care must be taken to avoid adsorption of the compound onto the filter material.[7]

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Kinetic Solubility

Kinetic solubility is often assessed in early drug discovery due to its higher throughput.[1] It measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[1][7] This method is particularly useful for screening large numbers of compounds.

-

Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with DMSO.

-

Aqueous Addition: Add a specific volume of aqueous buffer to each well, initiating the potential for precipitation.

-

Turbidity Measurement: Measure the turbidity of each well using a nephelometer, which detects scattered light from suspended particles.[8] The concentration at which a significant increase in turbidity is observed is recorded as the kinetic solubility.

Solubility in Organic Solvents

Understanding the solubility in organic solvents is crucial for developing purification methods, analytical procedures, and certain formulation types. The shake-flask method described in section 2.1 can be adapted for various organic solvents relevant to the pharmaceutical industry (e.g., ethanol, methanol, acetone, acetonitrile).

Data Presentation: Solubility Profile

The results of the solubility studies should be summarized in a clear and concise table.

| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Method |

| Purified Water | ~7.0 | 25 | [Insert Data] | Thermodynamic |

| 0.1 N HCl | 1.2 | 37 | [Insert Data] | Thermodynamic |

| Acetate Buffer | 4.5 | 37 | [Insert Data] | Thermodynamic |

| Phosphate Buffer | 6.8 | 37 | [Insert Data] | Thermodynamic |

| Phosphate Buffer | 7.4 | 37 | [Insert Data] | Thermodynamic |

| Ethanol | N/A | 25 | [Insert Data] | Thermodynamic |

| DMSO | N/A | 25 | [Insert Data] | Thermodynamic |

| Aqueous Buffer | 7.4 | 25 | [Insert Data] | Kinetic |

Stability Assessment: Ensuring Molecular Integrity

The chemical stability of a drug substance is paramount to its safety and efficacy.[11] Stability studies are designed to understand how the quality of the compound changes over time under the influence of various environmental factors such as temperature, humidity, and light.[12][13] Forced degradation, or stress testing, is a critical component of this evaluation.[14]

Forced Degradation Studies

Forced degradation studies deliberately expose the drug substance to harsh conditions to accelerate its decomposition.[14][15] The primary goals are to identify potential degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[11][14] The International Council for Harmonisation (ICH) provides guidelines for these studies.[11][12][16] An ideal outcome is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[17]

Caption: Workflow for forced degradation studies.

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M hydrochloric acid and heat at an elevated temperature (e.g., 60-80°C) for a defined period.[17]

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M sodium hydroxide and heat at an elevated temperature (e.g., 60-80°C) for a defined period.[17]

-

Oxidative Degradation: Expose the compound in solution to an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.[16]

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C or higher) in a stability chamber.[15]

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[12][16]

Analytical Methodology: The Stability-Indicating Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically a reverse-phase HPLC method. This method must be able to separate the parent compound from all process-related impurities and degradation products, and accurately quantify the parent drug.

-

Column: C18 columns are a common starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required.

-

Detection: UV detection at a wavelength where the compound and its impurities have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer is invaluable for the identification of degradation products.

Data Presentation: Stability Summary

The results should be tabulated to clearly show the extent of degradation under each stress condition.

| Stress Condition | Conditions | Time (hrs) | % Assay of Parent Compound | % Degradation | No. of Degradants | Mass Balance (%) |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | [Data] | [Data] | [Data] | [Data] |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 8 | [Data] | [Data] | [Data] | [Data] |

| Oxidation | 3% H₂O₂, RT | 24 | [Data] | [Data] | [Data] | [Data] |

| Thermal (Solid) | 80°C | 48 | [Data] | [Data] | [Data] | [Data] |

| Photostability | ICH Q1B | - | [Data] | [Data] | [Data] | [Data] |

Conclusion and Forward Look

This guide has provided a robust, scientifically grounded framework for the essential solubility and stability characterization of this compound. The successful execution of these studies will yield a data package that is not only technically sound but also directly applicable to the critical decision-making processes in drug development.

The data generated will inform pre-formulation strategies, guide the selection of appropriate storage conditions, and establish the foundation for the long-term stability studies required for regulatory submissions.[11] By adhering to these rigorous protocols, researchers can confidently advance our understanding of this compound and unlock its full therapeutic potential.

References

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Google Scholar.

- Q1A(R2) Guideline - ICH. (n.d.). International Council for Harmonisation.

- ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). ChemMedChem.

- ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (n.d.). European Medicines Agency.

- ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware.

- ICH releases overhauled stability guideline for consultation. (2025). RAPS.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.

- A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). Taylor & Francis Online.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- Forced Degradation Studies. (n.d.). STEMart.

- Forced Degradation Testing Procedure. (2025). ResolveMass Laboratories Inc..

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories Inc..

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.

- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.

- This compound. (n.d.). BIOFOUNT.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- This compound. (n.d.). Fluorochem.

- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). International Journal of Scientific Research in Science and Technology.

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI.

- Safety Data Sheet. (2024). MedchemExpress.com.

- This compound, 97% Purity, C8H5BrN2O, 1 gram. (n.d.). CP Lab Safety.

- BP401T. (n.d.). COP Bela.

- 5-(5-Bromopyridin-3-yl)-3-(piperidin-3-yl)-1,2,4-oxadiazole. (n.d.). Parchem.

- Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022). AIP Publishing.

- Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. (2016). Chemistry & Biology Interface.

- Oxazole. (n.d.). Wikipedia.

- Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. (n.d.). DRS@nio.

- Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate.

- Methodology for the Synthesis of Substituted 1,3-Oxazoles. (n.d.). National Institutes of Health.

- 5-(5-Bromopyridin-3-yl)isoxazole-3-carboxylic acid. (n.d.). BLDpharm.

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). National Institutes of Health.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. bio-fount.com [bio-fount.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. calpaclab.com [calpaclab.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. rheolution.com [rheolution.com]

- 9. researchgate.net [researchgate.net]

- 10. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 11. pharma.gally.ch [pharma.gally.ch]

- 12. database.ich.org [database.ich.org]

- 13. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Forced Degradation Studies - STEMart [ste-mart.com]

- 16. snscourseware.org [snscourseware.org]

- 17. resolvemass.ca [resolvemass.ca]

Unveiling the Therapeutic Potential of 5-(5-Bromopyridin-3-YL)oxazole: A Technical Guide to Target Identification and Mechanism of Action Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of a bromopyridine and an oxazole ring in the chemical scaffold of 5-(5-Bromopyridin-3-YL)oxazole presents a compelling case for its investigation as a potential therapeutic agent. Both parent heterocycles are privileged structures in medicinal chemistry, known to interact with a wide array of biological targets. This technical guide provides a comprehensive framework for elucidating the potential biological targets and mechanisms of action of this compound. It navigates through a systematic approach, commencing with in silico predictive methodologies to generate initial hypotheses, followed by robust experimental strategies for target identification and validation. Detailed protocols for key assays and data interpretation guidelines are provided to empower researchers in their quest to unlock the therapeutic promise of this and similar novel chemical entities.

Introduction: The Chemical Rationale for Biological Exploration

The structure of this compound is a deliberate amalgamation of two pharmacologically significant heterocyclic rings: a bromopyridine and an oxazole. The pyridine ring is a cornerstone in numerous approved drugs, while the introduction of a bromine atom can significantly alter its physicochemical properties, often enhancing biological activity.[1][2] Oxazole derivatives are also integral to medicinal chemistry, with a five-membered aromatic ring containing nitrogen and oxygen that can engage with various enzymes and receptors.[3][4] This structural combination suggests a high probability of interaction with biological macromolecules, making the identification of its specific targets a critical step in drug discovery.[5][6]

This guide will delineate a logical, multi-pronged approach to systematically identify these targets and understand the compound's mechanism of action. We will explore both computational and experimental avenues, providing the theoretical basis and practical methodologies for each.

In Silico Target Prediction: Generating Actionable Hypotheses

Before embarking on resource-intensive experimental work, in silico methods offer a powerful and cost-effective strategy to predict potential biological targets.[7][8] These computational approaches leverage vast databases of known drug-target interactions and chemical structures to generate a prioritized list of putative targets for novel compounds.[9][10]

Ligand-Based Approaches: The Power of Similarity

Ligand-based methods operate on the principle that structurally similar molecules are likely to have similar biological activities and bind to similar targets.[9]

-

Chemical Similarity Searching: This involves screening large chemical databases (e.g., ChEMBL, PubChem) to find compounds structurally similar to this compound with known biological targets.

-

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (pharmacophore) of a molecule that are responsible for its biological activity. This model can then be used to screen for proteins that can accommodate this pharmacophore.

-

Machine Learning and AI: Modern approaches utilize artificial intelligence and machine learning algorithms trained on massive datasets of chemical structures and their associated biological data to predict targets for new molecules with increasing accuracy.[11][12]

Structure-Based Approaches: Docking and Virtual Screening

When the three-dimensional structure of potential protein targets is known, structure-based methods can be employed.

-

Reverse/Inverse Docking: In this approach, the small molecule of interest is docked against a large library of protein structures to predict which proteins it is most likely to bind to.[9][13] This can provide insights into the potential binding mode and affinity.

A consensus approach, integrating the results from multiple in silico methods, is recommended to increase the confidence in the predicted targets before proceeding to experimental validation.[14][15]

In Silico Target Prediction Workflow

Caption: Workflow for in silico prediction of biological targets.

Experimental Target Identification and Validation: From Hypothesis to Confirmation

Following the generation of a prioritized list of potential targets from in silico studies, experimental validation is crucial to confirm these predictions and identify the true biological targets.[16][17]

Affinity-Based Approaches: Fishing for Targets

Affinity-based methods are powerful techniques for identifying direct binding partners of a small molecule.[18][19]

-

Affinity Chromatography: This technique involves immobilizing a modified version of this compound onto a solid support (e.g., beads) to create an "affinity matrix".[18][20] A cell lysate is then passed over this matrix, and proteins that bind to the compound are captured.[21] After washing away non-specific binders, the captured proteins are eluted and identified, typically by mass spectrometry.[20][22]

Affinity Chromatography Workflow

Caption: General workflow for affinity chromatography-based target identification.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

CETSA is a powerful biophysical method to verify that a compound binds to its target within intact cells.[23][24] The principle is based on the ligand-induced thermal stabilization of the target protein.[25][26] When a protein is bound to a ligand, it becomes more resistant to heat-induced denaturation.

CETSA Experimental Protocol:

-

Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control.

-

Heating: Heat the treated cells to a range of temperatures. Unbound proteins will denature and precipitate, while ligand-bound proteins will remain soluble.[25]

-

Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.[27]

-

Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[24]

CETSA Data Representation

| Temperature (°C) | Vehicle Control (Relative Soluble Protein) | 1 µM Compound (Relative Soluble Protein) | 10 µM Compound (Relative Soluble Protein) |

| 45 | 1.00 | 1.00 | 1.00 |

| 50 | 0.95 | 0.98 | 1.00 |

| 55 | 0.70 | 0.85 | 0.95 |

| 60 | 0.40 | 0.65 | 0.80 |

| 65 | 0.15 | 0.35 | 0.55 |

| 70 | 0.05 | 0.10 | 0.25 |

This is example data and will need to be generated experimentally.

Elucidating the Mechanism of Action: Beyond Target Binding

Once a direct biological target has been identified and validated, the next crucial step is to understand how the interaction of this compound with its target leads to a cellular or physiological effect.

Kinase Profiling

Given that many pyridine and oxazole derivatives exhibit kinase inhibitory activity, kinome profiling is a highly relevant approach.[5] This involves screening the compound against a large panel of kinases to determine its selectivity and potency.[28][29]

Kinase Profiling Workflow:

-

Compound Submission: Submit this compound to a kinase profiling service.

-

Assay Performance: The service will perform biochemical assays to measure the compound's inhibitory activity against a broad range of kinases, typically at a fixed ATP concentration.[28][30]

-

Data Analysis: The results are usually presented as a percentage of inhibition at a specific compound concentration or as IC50 values for the most potently inhibited kinases. This data helps to identify the primary kinase targets and potential off-target effects.[31]

Hypothesized Signaling Pathway Modulation

Based on the identified kinase targets, a hypothesized signaling pathway can be constructed. For instance, if the compound is found to inhibit a key kinase in a cancer-related pathway, such as the VEGFR-2 signaling pathway, its mechanism of action could be the disruption of angiogenesis.[1]

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Cellular Assays

To confirm the functional consequences of target engagement, a variety of cell-based assays can be employed. The choice of assay will depend on the hypothesized mechanism of action.

-

Cytotoxicity Assays (e.g., MTT Assay): If an anti-cancer effect is suspected, the MTT assay can be used to measure the compound's ability to inhibit cell proliferation or induce cell death in various cancer cell lines.[1][32]

-

Signaling Pathway Analysis (e.g., Western Blotting): To confirm the modulation of a specific signaling pathway, Western blotting can be used to measure the phosphorylation status or expression levels of key proteins within that pathway following compound treatment.

MTT Assay Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[32]

Conclusion and Future Directions

The exploration of novel chemical entities like this compound is a critical endeavor in the pursuit of new therapeutics. The systematic approach outlined in this guide, which integrates in silico prediction with robust experimental validation, provides a clear and efficient path to uncovering its biological targets and mechanism of action. By first generating well-supported hypotheses through computational methods and then confirming these through techniques such as affinity chromatography, CETSA, and kinase profiling, researchers can significantly accelerate the drug discovery process. The subsequent elucidation of the compound's impact on cellular pathways will pave the way for its further development as a potential therapeutic agent for a range of diseases, including cancer and inflammatory disorders.

References

- Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Brominated Pyridine Derivatives. Benchchem.

- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.

- Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central.

- A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs. Benchchem.

- Affinity Chromatography. Creative Biolabs.

- A Review of Computational Methods for Predicting Drug Targets. PubMed.

- Affinity-based target identification for bioactive small molecules. RSC Publishing.

- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.

- Drug Target Identification Methods. MtoZ Biolabs.

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.

- Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. anti-canceragentsinmedicinalchemistry.com.

- The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace.

- Global Kinome Profiling for Personalized Medicine. Thermo Fisher Scientific.

- TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. NIH.

- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers.

- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.

- Small molecule target identification using photo-affinity chromatography. PMC - NIH.

- Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience.

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.

- Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publisher.

- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.

- Affinity purification in target identification: the specificity challenge. ResearchGate.

- The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC.

- Kinome Profiling. PMC - PubMed Central.

- Target Identification and Validation (Small Molecules). University College London.

- In Silico Prediction of Novel Natural Product Targets: An In-depth Technical Guide. Benchchem.

- Computational Predictions for Multi-Target Drug Design. ResearchGate.

- Discovery of oxazole and triazole derivatives as potent and selective S1P(1) agonists through pharmacophore-guided design. PubMed.

- Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. MDPI.

- Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.

- Chapter 7: Target/s Identification Approaches – Experimental Biological Approaches. Books - The Royal Society of Chemistry.

- Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences.

- In Silico Target Prediction. Creative Biolabs.

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.

- Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. bioRxiv.

- The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

- (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate.

- Biological Activities of Pyridine Derivatives. Building Block / BOC Sciences.

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central.

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… OUCI.

- 2-(5-Bromopyridin-3-yl)-5-[3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-ylsulfonyl)thiophen-2-yl]-1,3,4-oxadiazole. PMC - PubMed Central.

- Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies.

- This compound. Fluorochem.

- a brief review on antimicrobial activity of oxazole derivatives. iajps.

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. benchchem.com [benchchem.com]

- 8. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 9. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 13. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. biorxiv.org [biorxiv.org]

- 16. Drug Target Identification Methods | MtoZ Biolabs [mtoz-biolabs.com]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 19. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 20. drughunter.com [drughunter.com]

- 21. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. scispace.com [scispace.com]

- 26. bio-protocol.org [bio-protocol.org]

- 27. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 28. assayquant.com [assayquant.com]

- 29. kinaselogistics.com [kinaselogistics.com]

- 30. Global Kinome Profiling for Personalized Medicine [thermofisher.com]

- 31. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 32. benchchem.com [benchchem.com]

Part 1: Foundational Strategy - Target Identification and Ligand Preparation

An In-Depth Technical Guide to the In Silico Modeling and Docking of 5-(5-Bromopyridin-3-YL)oxazole

This guide provides a comprehensive framework for the in silico analysis of the novel small molecule, this compound. In the absence of pre-existing studies on this specific compound, this document serves as a detailed, field-proven protocol for researchers and drug development professionals to follow. We will navigate the complete computational drug discovery pipeline, from initial target identification to the intricate details of molecular dynamics and binding free energy calculations. The methodologies outlined herein are grounded in established scientific principles to ensure robustness and reproducibility.[1][2]

The journey of any drug discovery campaign, whether in silico or in the wet lab, begins with identifying a biological target.[3] For a novel compound like this compound, where the target is unknown, a multi-pronged computational approach is essential.

Target Identification: A Computational Approach

Given the novelty of the ligand, we must employ methods to predict its potential protein targets. This process, often termed "target fishing" or "reverse docking," is a critical first step.[4]

-

Ligand-Based Virtual Screening (LBVS): This approach is predicated on the principle that structurally similar molecules often exhibit similar biological activities.[5][6] We will use the structure of this compound as a query to search large chemical databases (e.g., PubChem, ChEMBL) for compounds with high structural similarity that have known biological targets. This can be achieved using 2D fingerprinting methods (e.g., Tanimoto coefficient) or 3D shape-based screening.[7]

-

Structure-Based Virtual Screening (SBVS) - Reverse Docking: In this approach, we dock our ligand against a library of clinically relevant protein structures.[5][8] This is computationally intensive but can reveal unexpected interactions.

-

Network-Based Analysis: By leveraging protein-protein interaction networks and metabolic pathways, we can identify key nodes (proteins) that, when modulated, could have a therapeutic effect.[9][10] Docking our compound against these high-value targets can be a strategic starting point.

For the purpose of this guide, let's assume our target identification pipeline has implicated a hypothetical protein kinase, "Kinase-X," as a high-probability target.

Ligand and Protein Preparation: Ensuring a Clean Starting Point

The accuracy of any docking or simulation study is highly dependent on the quality of the initial structures.

Ligand Preparation Protocol:

-

Obtain 2D Structure: The 2D structure of this compound can be drawn using chemical drawing software (e.g., ChemDraw) or obtained from a chemical database. The canonical SMILES representation is BrC1=CN=CC(C2=CN=CO2)=C1.[11]

-

Convert to 3D: Use a program like Open Babel to convert the 2D structure into a 3D conformation.

-

Energy Minimization: The initial 3D structure must be energy-minimized to find a low-energy, stable conformation. This is typically done using a force field like MMFF94 or UFF.

-

Charge Calculation: Assign partial atomic charges (e.g., Gasteiger charges) to the ligand atoms.[12]

-

Save in Appropriate Format: The final prepared ligand should be saved in a .pdbqt format for use with AutoDock Vina or a .mol2 format for other docking software.

Protein Preparation Protocol (Target: Kinase-X):

-

Download Protein Structure: Obtain the crystal structure of Kinase-X from the Protein Data Bank (PDB).

-

Clean the Structure: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.[12][13]

-

Add Hydrogens: Add polar hydrogens to the protein structure, as these are crucial for forming hydrogen bonds.[13]

-

Assign Charges: Add Kollman charges to the protein.[13]

-

Define the Binding Site: Identify the active site of the kinase. This can be inferred from the position of a co-crystallized inhibitor or through binding site prediction software.

-

Save in .pdbqt format: The prepared protein is saved for the docking procedure.

Part 2: Molecular Docking - Predicting the Binding Pose and Affinity

Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction.[14]

Docking Workflow Diagram

Caption: A typical workflow for molecular docking.

Detailed Docking Protocol using AutoDock Vina

This protocol provides a step-by-step guide for performing molecular docking with AutoDock Vina, a widely used and freely available software.[15]

-

Grid Box Generation:

-

Running the Docking Simulation:

-

Use the AutoDock Vina command-line interface.

-

Specify the protein, ligand, and grid parameter files as input.

-

The exhaustiveness parameter controls the thoroughness of the search. A higher value increases the chance of finding the best pose but also increases computation time.

-

Vina will perform a series of docking runs and output the top binding poses along with their predicted binding affinities (in kcal/mol).[14]

-

-

Analysis of Docking Results:

-

The primary output is the binding affinity. A more negative value indicates a stronger predicted interaction.[14]

-

Visualize the top-ranked poses in a molecular visualization program like PyMOL or UCSF Chimera.[15]

-

Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

-

Interpreting Docking Data

The results of the docking simulation should be summarized for clarity.

| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (Kinase-X) |

| 1 | -9.2 | ASP145, LYS33, PHE80 |

| 2 | -8.8 | ASP145, VAL20, ILE84 |

| 3 | -8.5 | LYS33, TYR82, LEU133 |

This table allows for a quick comparison of the top poses and highlights the key residues involved in the predicted binding.

Part 3: Molecular Dynamics - Simulating the Dynamic Nature of the Complex

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time.[16] This is crucial for assessing the stability of the binding pose and for more accurate binding free energy calculations.

Molecular Dynamics Workflow

Sources

- 1. What is in silico drug discovery? [synapse.patsnap.com]

- 2. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]

- 3. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is Virtual Screening? | NVIDIA Glossary [nvidia.com]

- 6. Virtual Screening for Drug Discovery: A Complete Guide | Technology Networks [technologynetworks.com]

- 7. Virtual screening - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. How are target proteins identified for drug discovery? [synapse.patsnap.com]

- 10. Molecular interaction networks and drug development: Novel approach to drug target identification and drug repositioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. sites.ualberta.ca [sites.ualberta.ca]

- 13. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 14. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

The Ascendant Role of the 5-(Pyridin-3-yl)oxazole Scaffold: A Preliminary Structure-Activity Relationship Analysis for Novel Therapeutic Discovery

A Technical Guide for Researchers in Medicinal Chemistry and Drug Development

Authored by: Gemini, Senior Application Scientist

Abstract

The confluence of pyridine and oxazole heterocycles within a single molecular framework presents a compelling starting point for the discovery of novel therapeutic agents. The pyridine ring is a ubiquitous scaffold in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] Similarly, the oxazole moiety is a key pharmacophore in numerous biologically active compounds, contributing to a diverse range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4] This technical guide provides a preliminary structure-activity relationship (SAR) analysis of the "5-(5-Bromopyridin-3-YL)oxazole" core. While direct biological data for this specific entity is not extensively available in the public domain, this document leverages SAR insights from structurally related motifs to propose a rational exploration strategy for developing novel drug candidates. We will dissect the core structure, identify key modification points, and outline detailed synthetic and biological evaluation protocols to guide researchers in unlocking the therapeutic potential of this promising scaffold.

Introduction: The Strategic Value of the Pyridinyl-Oxazole Heterocyclic System

The strategic combination of a pyridine and an oxazole ring offers a rich tapestry of physicochemical properties conducive to drug-likeness. The pyridine nitrogen can act as a hydrogen bond acceptor, a critical interaction for target engagement, while also influencing the molecule's overall polarity and solubility. The 3,5-disubstitution pattern on the pyridine ring provides a defined vector for substituents to probe distinct regions of a biological target's binding pocket.[5] The oxazole ring, a five-membered heterocycle, is relatively metabolically stable and serves as a rigid linker, properly orienting the appended functionalities.[4]

The bromine atom at the 5-position of the pyridine ring in our core molecule, This compound , is of particular strategic importance. It serves as a versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Negishi couplings.[6][7] This allows for the systematic and efficient introduction of diverse substituents to probe the SAR landscape.

This guide will therefore focus on a rational, multi-pronged approach to the preliminary SAR exploration of the This compound scaffold, with a primary focus on identifying novel anticancer and antimicrobial agents, given the established precedence for these activities in related heterocyclic systems.[8][9]

Deconstruction of the Core Scaffold and Proposed SAR Exploration Strategy

The preliminary SAR analysis of This compound will be systematically explored by dissecting the molecule into three key regions and proposing targeted modifications for each.

Diagram 1: Key Regions for SAR Modification

Caption: Key regions of the this compound scaffold for SAR exploration.

Region A: The 5-Substituted Pyridine Ring

The primary focus of our initial SAR exploration will be the modification of the 5-position of the pyridine ring, currently occupied by a bromine atom. This position is ripe for diversification to probe for interactions within a putative binding pocket.

Rationale: The bromine atom itself may contribute to activity through halogen bonding, but its true value lies in its synthetic utility. By replacing the bromine with a variety of aryl, heteroaryl, and alkyl groups, we can systematically explore the impact of size, electronics, and hydrogen bonding potential on biological activity. SAR studies of other kinase inhibitors have shown that substitutions at analogous positions can significantly impact potency and selectivity.[8][10]

Proposed Modifications:

-

Aryl and Heteroaryl Substitutions: Introduction of a range of substituted phenyl rings (e.g., with methoxy, chloro, fluoro, cyano, and trifluoromethyl groups) to explore electronic and steric effects. Additionally, the introduction of other heteroaromatic rings (e.g., thiophene, furan, pyrazole, and other pyridines) can introduce new hydrogen bond donors and acceptors.

-

Bioisosteric Replacements for Bromine: While serving as a synthetic handle, it is also prudent to explore direct bioisosteric replacements for the bromine atom to modulate physicochemical properties.[11][12] Proposed bioisosteres include -CF3, -CN, and -S(O)2CH3.

-

Alkyl and Cycloalkyl Groups: Introduction of small alkyl and cycloalkyl groups can probe for lipophilic pockets in the target binding site.